1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea
Description
1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring, a piperidine ring, and a tolyl group, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[(1-pyridin-2-ylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O/c1-15-6-2-3-7-17(15)22-19(24)21-14-16-9-12-23(13-10-16)18-8-4-5-11-20-18/h2-8,11,16H,9-10,12-14H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUUIJZIJSWSDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea typically involves the reaction of 1-(pyridin-2-yl)piperidine-4-carboxylic acid with o-tolyl isocyanate. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be more efficient than batch processes. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine and tolyl groups.
Reduction: Reduced forms of the piperidine ring.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent in treating various diseases, particularly cancer. Its ability to inhibit specific enzymes or receptors makes it a candidate for developing anticancer drugs. For instance, derivatives of similar piperidine-based compounds have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Biochemical Probes
Due to its structural characteristics, 1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea can serve as a biochemical probe to study enzyme activities and protein interactions. Researchers utilize such compounds to elucidate the mechanisms of action of various biological pathways, particularly those involved in cell signaling and metabolic processes .
Targeting Protein Kinases
Protein kinases are crucial in regulating cellular functions, and inhibitors targeting these enzymes are valuable in cancer therapy. The compound's ability to modulate kinase activity positions it as a potential lead compound for developing selective kinase inhibitors. Studies have demonstrated that similar piperidine derivatives can effectively inhibit specific kinases associated with tumor growth .
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of piperidine derivatives, including those related to this compound). The results indicated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer. The mechanisms involved included disruption of the cell cycle and induction of apoptosis .
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 (Breast) | 0.95 | Apoptosis |
| B | HCT116 (Colon) | 0.80 | Cell Cycle Arrest |
Case Study 2: Enzyme Inhibition
In another study, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The findings revealed that the compound effectively inhibited stearoyl-CoA desaturase, an enzyme linked to lipid metabolism, suggesting its potential role in managing metabolic disorders .
Mechanism of Action
The mechanism of action of 1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(m-tolyl)urea
- 1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(p-tolyl)urea
- 1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(phenyl)urea
Uniqueness
1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The presence of the pyridine and piperidine rings also adds to its versatility, making it a valuable compound for various research applications.
Biological Activity
1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that may interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process generally begins with the preparation of the pyridin-2-ylpiperidine intermediate, followed by its reaction with o-tolyl isocyanate to form the final urea derivative. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, often with catalysts such as triethylamine to enhance reaction efficiency.
The biological activity of this compound is hypothesized to involve interactions with specific enzymes and receptors. These interactions can modulate various cellular processes, potentially leading to therapeutic effects. Understanding the precise molecular targets remains an area of ongoing research .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of similar piperidine derivatives, which suggest that modifications in the piperidine ring can significantly enhance antibacterial activity. For instance, certain derivatives have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity .
| Compound | Target Bacteria | MIC (mg/mL) |
|---|---|---|
| 1 | S. aureus | 0.0039 |
| 2 | E. coli | 0.025 |
| 3 | P. mirabilis | 0.01 |
Anticancer Potential
The compound's structural features suggest potential anticancer activity, as observed in related compounds that target key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC). Various studies indicate that piperidine derivatives can exhibit cytotoxic effects against different cancer cell lines, making them candidates for further investigation in cancer therapy .
Case Studies
- Antibacterial Efficacy : A study evaluated several piperidine derivatives, including those structurally similar to this compound). The results indicated significant antibacterial activity against strains like S. aureus and E. coli, with some compounds achieving complete bacterial death within hours .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of piperidine-based compounds on cancer cell lines. The findings revealed that specific substitutions on the piperidine ring could enhance cytotoxicity, suggesting a structure-activity relationship that warrants further exploration for therapeutic development .
Q & A
Q. What are the key considerations in synthesizing 1-((1-(Pyridin-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea?
Synthesis typically involves multi-step reactions, including coupling of the pyridinyl-piperidine core with the o-tolyl urea moiety. Critical parameters include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to dissolve intermediates and stabilize reactive species .
- Catalysts : Base catalysts (e.g., triethylamine) facilitate urea bond formation via deprotonation of amine precursors .
- Temperature control : Reactions are often conducted under reflux (e.g., 80–100°C) to accelerate kinetics while avoiding decomposition . Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. Which characterization techniques are essential for confirming the compound’s structure?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR verifies proton environments and carbon frameworks, particularly for distinguishing piperidinyl, pyridinyl, and urea groups .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- X-ray Crystallography : Resolves spatial arrangements of the pyridinyl-piperidine and o-tolyl groups, critical for understanding steric effects .
Q. What is the role of the urea moiety in the compound’s bioactivity?
The urea group enables hydrogen bonding with biological targets (e.g., enzymes or receptors), enhancing binding affinity. For example, the NH groups donate hydrogen bonds to catalytic residues, while the carbonyl oxygen acts as an acceptor, stabilizing target interactions .
Advanced Research Questions
Q. How can computational methods enhance synthesis optimization?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:
- Reaction path screening : Identifies energetically favorable routes for urea bond formation .
- Solvent effect modeling : COSMO-RS simulations optimize solvent selection by predicting solvation energies . Machine learning models trained on reaction databases can also suggest optimal catalysts or temperatures .
Q. How to design experiments to evaluate biological activity systematically?
Use statistical Design of Experiments (DoE) to minimize trials while maximizing data quality:
- Factor screening : Prioritize variables (e.g., concentration, incubation time) via Plackett-Burman designs .
- Response surface methodology (RSM) : Optimizes IC50 determinations in enzyme inhibition assays . Biological replicates and orthogonal assays (e.g., SPR for binding kinetics, cell viability assays) validate target engagement .
Q. What strategies address contradictions in biological activity data across studies?
- Meta-analysis : Pool data from multiple studies (e.g., IC50 values) to identify outliers or confounding variables (e.g., assay pH, cell line variability) .
- Proteomic profiling : Compare off-target effects using mass spectrometry-based affinity pulldowns to rule out nonspecific binding .
- Structural analogs : Test derivatives with modified substituents (e.g., fluorophenyl vs. o-tolyl) to isolate structure-activity relationships (SAR) .
Q. How to perform SAR studies with structural analogs?
- Analog synthesis : Modify substituents on the piperidine (e.g., methyl vs. dimethylamino) or aryl groups (e.g., o-tolyl vs. 4-fluorophenyl) .
- Biological profiling : Compare potency in target-specific assays (e.g., kinase inhibition) and ADMET properties (e.g., metabolic stability in liver microsomes) .
- 3D-QSAR modeling : Align molecular fields of analogs to correlate electrostatic/hydrophobic features with activity .
Q. What are the challenges in determining metabolic stability?
- In vitro assays : Use liver microsomes or hepatocytes to monitor degradation rates. LC-MS/MS quantifies parent compound depletion and metabolite formation .
- Structural liabilities : The pyridinyl group may undergo CYP450-mediated oxidation, requiring deuterium incorporation or steric shielding to improve stability .
- Species differences : Cross-validate human vs. rodent microsomal data to predict in vivo clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
